Versetamide

Description

Propriétés

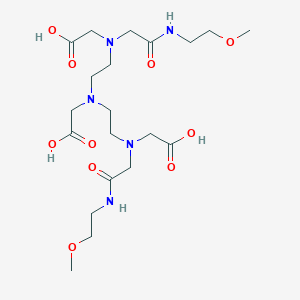

IUPAC Name |

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFGWXLCWCNPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156031 | |

| Record name | Versetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129009-83-2 | |

| Record name | Versetamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129009832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Versetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERSETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78PI4C683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Versetamide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versetamide is a complex organic molecule primarily recognized for its role as a chelating agent. Its most notable application is as the ligand in the gadolinium-based MRI contrast agent, Gadofosveset trisodium. This guide provides a comprehensive overview of the chemical structure and known properties of this compound, intended to support research and development activities in medicinal chemistry, diagnostic imaging, and related fields.

Chemical Structure and Identification

This compound is a polyaminocarboxylic acid derivative with a linear backbone containing multiple nitrogen and oxygen atoms that act as Lewis bases, making it an effective chelator for metal ions.

IUPAC Name: 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid[1]

Chemical Formula: C20H37N5O10[1]

CAS Number: 129009-83-2[1]

Canonical SMILES: COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O[1]

InChI: InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33)[1]

InChIKey: AXFGWXLCWCNPHP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a chelating agent and for the pharmacokinetic profile of its metal complexes. The available data, largely from computational models, are summarized below.

| Property | Value | Source |

| Molecular Weight | 507.5 g/mol | [1] |

| XLogP3 | -9.3 | [1] |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 22 | PubChem |

| Exact Mass | 507.25404239 g/mol | [1] |

| Monoisotopic Mass | 507.25404239 g/mol | [1] |

| Topological Polar Surface Area | 198 Ų | [1] |

Note: Most of the available data on the physicochemical properties of this compound are computed and may not reflect experimentally determined values.

Mechanism of Action and Biological Activity

The primary function of this compound is to act as a multidentate ligand that can form stable complexes with metal ions. Its biological activity is therefore intrinsically linked to the properties of the resulting metallo-complex.

Chelation of Metal Ions

This compound's structure, with its multiple carboxylate and amine groups, allows it to wrap around a central metal ion, forming a stable chelate. This sequestration of the metal ion can prevent its undesired interactions with biological systems.

Role in Gadofosveset Trisodium

In the context of the MRI contrast agent Gadofosveset trisodium, this compound chelates the paramagnetic gadolinium(III) ion. The resulting complex has a high affinity for human serum albumin. This reversible binding to albumin increases the rotational correlation time of the gadolinium complex, which in turn enhances its T1 relaxivity, leading to a stronger signal in magnetic resonance angiography. This interaction also prolongs the vascular residence time of the contrast agent.

Experimental Protocols

Synthesis of this compound (Hypothetical)

The synthesis of a polyaminocarboxylic acid like this compound would likely involve a multi-step process. A plausible synthetic route could involve the sequential alkylation of a polyamine backbone with protected haloacetic acid derivatives, followed by deprotection.

Materials:

-

A suitable polyamine starting material (e.g., diethylenetriamine)

-

A protected haloacetic acid (e.g., tert-butyl bromoacetate)

-

A non-nucleophilic base (e.g., diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile or DMF)

-

Acid for deprotection (e.g., trifluoroacetic acid)

-

Reagents for amide bond formation (e.g., a coupling agent like HATU and 2-methoxyethylamine)

Procedure:

-

Alkylation: The starting polyamine is reacted with a molar excess of the protected haloacetic acid in the presence of a non-nucleophilic base in an anhydrous aprotic solvent. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by techniques like TLC or LC-MS.

-

Purification of Intermediate: The protected this compound precursor is purified from the reaction mixture using column chromatography.

-

Amide Coupling: A portion of the ester groups on the protected intermediate would be hydrolyzed and then coupled with 2-methoxyethylamine using a standard peptide coupling reagent.

-

Deprotection: The protecting groups (e.g., tert-butyl) are removed by treatment with a strong acid like trifluoroacetic acid in a suitable solvent such as dichloromethane.

-

Final Purification: The final this compound product is purified by recrystallization or preparative HPLC.

References

Versetamide: A Technical Guide to its Synthesis, Mechanism, and Application in MRI Contrast Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versetamide is a polyaminocarboxylic acid chelating agent that plays a crucial role in the field of medical imaging. While not a therapeutic agent in itself, it serves as a critical ligand for the paramagnetic gadolinium ion (Gd³⁺), forming gadothis compound, a widely used contrast agent for Magnetic Resonance Imaging (MRI). This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action as a chelating agent, and the physicochemical properties of its gadolinium complex, gadothis compound, that are pertinent to its function as an MRI contrast agent. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development in this area.

Introduction

Gadothis compound is a gadolinium-based contrast agent (GBCA) employed to enhance the quality of MRI images.[1] The agent's function is predicated on the paramagnetic properties of the gadolinium ion. However, free Gd³⁺ is highly toxic to biological systems.[2] To mitigate this toxicity, Gd³⁺ is complexed with a chelating ligand, in this case, this compound. This compound, also known as diethylenetriaminepentaacetic acid-bismethoxyethylamide (DTPA-BMEA), sequesters the gadolinium ion, forming a stable complex that can be safely administered to patients.[3][4] This guide will delve into the synthetic pathway of the this compound ligand and its subsequent chelation to form gadothis compound, the mechanism by which gadothis compound enhances MRI contrast, and the key quantitative parameters that define its efficacy and safety.

This compound Synthesis Pathway

The synthesis of this compound (DTPA-BMEA) is a two-step process that begins with the commercially available diethylenetriaminepentaacetic acid (DTPA). The overall process involves the formation of a cyclic anhydride followed by amidation.

Step 1: Synthesis of DTPA Dianhydride

The initial step involves the conversion of DTPA to its dianhydride. This is typically achieved by reacting DTPA with a dehydrating agent, such as acetic anhydride, in the presence of a base like pyridine. The reaction proceeds by intramolecular cyclization of the carboxylic acid groups on the DTPA backbone.

Step 2: Synthesis of this compound (DTPA-BMEA)

The resulting DTPA dianhydride is then reacted with 2-methoxyethylamine. The amine group of 2-methoxyethylamine acts as a nucleophile, attacking the carbonyl carbons of the anhydride rings. This ring-opening reaction results in the formation of two amide bonds, yielding the final this compound ligand. A 93.5% yield has been reported for this step.[4]

A schematic of the overall synthesis pathway is presented below:

Gadothis compound Synthesis

The final step to produce the active MRI contrast agent is the chelation of the this compound ligand with a gadolinium ion. This is accomplished by reacting this compound with a gadolinium salt, typically gadolinium(III) oxide, under controlled temperature conditions. The reaction has been reported to proceed with a yield of 80.7%.[4]

The synthesis of gadothis compound is illustrated in the following diagram:

Mechanism of Action

This compound as a Chelating Agent

The primary mechanism of action of this compound is to act as a multidentate ligand that tightly binds to the gadolinium ion. The this compound molecule possesses multiple coordination sites – three tertiary amine nitrogens and the carboxylate groups – which form a stable coordination complex with the Gd³⁺ ion.[5] This chelation is critical for preventing the release of toxic free gadolinium ions into the body.[3]

Gadothis compound in MRI Contrast Enhancement

The mechanism of action of gadothis compound as an MRI contrast agent is based on its paramagnetic properties.[1] When placed in the strong magnetic field of an MRI scanner, the gadolinium ion in the gadothis compound complex develops a large magnetic moment.[6] This induced magnetic field interacts with the surrounding water protons, accelerating their T1 relaxation rate.[1] Tissues with higher concentrations of gadothis compound will therefore appear brighter on T1-weighted MRI images, providing enhanced contrast and facilitating the visualization of anatomical structures and pathological lesions.[7]

The following diagram illustrates the mechanism of MRI contrast enhancement by gadothis compound:

Quantitative Data

The efficacy and safety of a gadolinium-based contrast agent are determined by several key quantitative parameters. The following tables summarize the available data for gadothis compound.

| Property | Value | Reference |

| Molar Mass | 661.77 g/mol | [8] |

| T1 Relaxivity (1.5 T) | 4.4 - 5.0 L mmol⁻¹ s⁻¹ | [9] |

| Thermodynamic Stability Constant (log K) | 16.6 | [10] |

| Recommended Dosage | 0.1 mmol/kg | [9] |

| Excretion | Primarily renal (95.5 ± 17.4% in 24h) | [11] |

| Elimination Half-life | 80 to 120 minutes | [8] |

Table 1: Physicochemical and Pharmacokinetic Properties of Gadothis compound

| Parameter | Value | Reference |

| Osmolality | ~3.9 times that of plasma | [11] |

| Viscosity (37 °C) | 2.0 cP | [4] |

| pH of Solution | 5.5 - 7.5 | [4] |

Table 2: Formulation Properties of Gadothis compound Injection

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and gadothis compound, based on general procedures for the synthesis of DTPA analogues and their gadolinium complexes.[4][12]

Synthesis of Diethylenetriaminepentaacetic Dianhydride

Materials:

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Acetic anhydride

-

Pyridine

-

Acetonitrile

Procedure:

-

A mixture of DTPA, acetic anhydride, and pyridine is stirred and heated at 70°C for 24 hours.

-

The reaction mixture is then filtered.

-

The solid product is washed sequentially with acetic anhydride and hot acetonitrile.

-

The resulting white solid is dried under vacuum in the presence of a desiccant (e.g., P₂O₅) to yield DTPA dianhydride.

Synthesis of this compound (DTPA-BMEA)

Materials:

-

DTPA dianhydride

-

2-Methoxyethylamine

-

Appropriate solvent (e.g., DMF)

Procedure:

-

DTPA dianhydride is dissolved in a suitable solvent.

-

2-Methoxyethylamine is added to the solution.

-

The reaction mixture is stirred at 50°C for 4 hours.

-

The solvent is removed under reduced pressure to yield the crude this compound product.

-

Further purification may be achieved through recrystallization or chromatography.

Synthesis of Gadothis compound

Materials:

-

This compound (DTPA-BMEA)

-

Gadolinium(III) oxide

-

Deionized water

Procedure:

-

This compound is dissolved in deionized water.

-

Gadolinium(III) oxide is added to the solution.

-

The mixture is heated at 60-65°C for 3 hours with stirring.

-

The solution is filtered to remove any unreacted gadolinium oxide.

-

The final solution of gadothis compound can be further purified and formulated for injection.

The following workflow diagram outlines the key experimental steps:

Conclusion

This compound serves as a vital component in the formulation of the MRI contrast agent gadothis compound. Its synthesis, while involving straightforward organic reactions, requires careful control of conditions to ensure high purity and yield. The primary function of this compound is to form a stable complex with gadolinium, thereby enabling its safe use in clinical settings. The resulting gadothis compound enhances MRI images by effectively reducing the T1 relaxation time of water protons. The quantitative data presented in this guide, including relaxivity and stability constants, are essential for understanding the performance and safety profile of this important diagnostic agent. The provided experimental protocols offer a foundation for the laboratory synthesis and further investigation of this compound and related chelating agents.

References

- 1. What is the mechanism of Gadothis compound? [synapse.patsnap.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Gadothis compound: Gd-DTPA-BMEA - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Gadothis compound | C20H34GdN5O10 | CID 444013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. radiopaedia.org [radiopaedia.org]

- 8. Gadothis compound - Wikipedia [en.wikipedia.org]

- 9. radiopaedia.org [radiopaedia.org]

- 10. mriquestions.com [mriquestions.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. osti.gov [osti.gov]

The Crucial Role of Versetamide in Gadoversetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoversetamide is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and lesions. Marketed under the trade name OptiMARK®, its efficacy and safety are critically dependent on the molecular scaffolding provided by its chelating ligand, this compound. This technical guide provides an in-depth exploration of the fundamental role of this compound in the Gadothis compound complex, detailing its chemical structure, impact on stability and relaxivity, and the analytical methods used for its characterization.

The Chelation Imperative: Why this compound is Essential

The paramagnetic properties of the trivalent gadolinium ion (Gd³⁺) are central to its function as an MRI contrast agent. However, free Gd³⁺ is highly toxic, competing with calcium ions in biological systems and posing a significant health risk. The primary and indispensable role of this compound is to form a stable complex with the Gd³⁺ ion, a process known as chelation. This encapsulation prevents the release of toxic, free gadolinium into the body while preserving the paramagnetic effect necessary for MRI contrast enhancement.[1]

Gadothis compound is classified as a linear, non-ionic GBCA. The this compound ligand is a derivative of diethylenetriaminepentaacetic acid (DTPA), specifically a bis(methoxyethylamide) derivative.[2] This structural characteristic influences its stability and pharmacokinetic profile.

Physicochemical Properties and Formulation of Gadothis compound (OptiMARK®)

The commercial formulation of Gadothis compound, OptiMARK®, is a sterile, aqueous solution containing several key components that contribute to its stability and clinical utility.

| Parameter | Value | Reference |

| Gadothis compound Concentration | 330.9 mg/mL (0.5 mmol/mL) | [3][4][5][6][7] |

| Calcium this compound Sodium | 28.4 mg/mL (0.05 mmol/mL) | [3][4][5][6][7] |

| Calcium Chloride Dihydrate | 0.7 mg/mL (0.005 mmol/mL) | [3][4][5][6][7] |

| T1 Relaxivity (1.5 T in plasma, 37°C) | 4.4 - 5.0 L/mmol·s | [8] |

| Osmolality (37°C) | 1110 mOsmol/kg water | [7] |

| Viscosity (37°C) | 2.0 cP | [7] |

| Density (25°C) | 1.160 g/mL | [7] |

| pH | 5.5 - 7.5 | [7] |

The inclusion of calcium this compound sodium in the formulation is a critical aspect of Gadothis compound's design. It is understood to enhance the stability of the gadolinium chelate. A chemical reaction occurs during formulation where this compound and calcium salts form a calcium this compound complex, which is believed to improve the overall safety profile of the drug product.[9]

Stability of the Gadothis compound Complex

The stability of a GBCA is paramount to its safety. It is characterized by both thermodynamic and kinetic parameters.

-

Thermodynamic Stability: This refers to the equilibrium constant (log K) of the complex formation. A higher log K value indicates a more stable complex at equilibrium.

-

Kinetic Stability: This relates to the rate at which the complex dissociates, releasing the gadolinium ion.

As a linear, non-ionic chelate, Gadothis compound is considered to have lower stability compared to macrocyclic GBCAs.[10][11] In vitro studies in human serum at 37°C have shown that Gadothis compound can release gadolinium over time. One study reported that after 15 days, approximately 21% of the gadolinium was released from Optimark®, with an initial release rate of 0.44% per day.[12]

Transmetallation: A Key Dechelation Pathway

A significant mechanism for the in vivo release of Gd³⁺ from less stable chelates is transmetallation .[13] This process involves the displacement of the gadolinium ion from the this compound ligand by endogenous metal ions, most notably zinc (Zn²⁺).[14][15][16] The lower stability of linear chelates like Gadothis compound makes them more susceptible to this phenomenon compared to macrocyclic agents.[11]

Experimental Protocols

Determination of Gadolinium Chelate Stability

The stability of gadolinium chelates can be assessed through potentiometric titration, a method used to determine thermodynamic stability constants (log K).

Methodology:

-

Reagent Preparation: Prepare solutions of the metal ion (e.g., GdCl₃), the ligand (this compound), and a strong base (e.g., carbonate-free NaOH) of known concentrations in a high ionic strength medium to maintain constant activity coefficients.

-

Titration Setup: Use a computer-controlled auto-titrator equipped with a glass electrode to monitor the pH of the solution. The titration vessel should be maintained at a constant temperature (e.g., 25°C or 37°C).

-

Procedure:

-

Acidify a solution containing the gadolinium ion and this compound to fully protonate the ligand.

-

Titrate this solution with the standardized NaOH solution.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

The collected titration data (volume of titrant vs. pH) is processed using specialized software (e.g., SUPERQUAD).

-

The software fits the data to a chemical model that includes the protonation constants of the ligand and the estimated stability constants of the metal-ligand complexes to calculate the final thermodynamic stability constants (log K).[17][18]

-

Measurement of Free Gadolinium

The quantification of free (unchelated) gadolinium is crucial for assessing the safety of a GBCA formulation. A common method involves a colorimetric assay using Arsenazo III dye.

Methodology:

-

Principle: Arsenazo III forms a colored complex with free metal ions, including Gd³⁺, which can be quantified spectrophotometrically. The dye does not interact with chelated gadolinium.[19]

-

Reagent Preparation: Prepare a standard solution of Arsenazo III (e.g., 0.2 mM in water).

-

Sample Preparation:

-

Mix a known volume of the Gadothis compound sample (e.g., 50 µL) with the Arsenazo III solution (e.g., 100 µL).

-

Dilute the mixture to a final volume (e.g., 1 mL) with deionized water.

-

-

Measurement:

-

Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the Gd³⁺-Arsenazo III complex (typically around 650 nm) using a spectrophotometer.

-

-

Quantification:

-

Create a calibration curve using known concentrations of free Gd³⁺.

-

Determine the concentration of free gadolinium in the sample by comparing its absorbance to the calibration curve.

-

Synthesis of Gadothis compound

The synthesis of Gadothis compound (Gd-DTPA-BMEA) is a two-step process:

-

Synthesis of the Ligand (this compound - DTPA-BMEA): Diethylenetriaminepentaacetic acid dianhydride (DTPA-dianhydride) is reacted with 2-methoxyethylamine. This reaction typically proceeds at a slightly elevated temperature (e.g., 50°C) for several hours.[2]

-

Chelation with Gadolinium: The resulting this compound ligand is then reacted with a gadolinium source, such as gadolinium(III) oxide (Gd₂O₃), at an elevated temperature (e.g., 60-65°C) to form the final Gadothis compound complex.[2]

Conclusion

This compound is the cornerstone of the Gadothis compound contrast agent, performing the critical function of safely delivering the paramagnetic gadolinium ion to the site of imaging. Its linear, non-ionic structure defines the physicochemical properties and stability profile of Gadothis compound. While effective as a contrast agent, its lower stability compared to macrocyclic agents underscores the importance of careful patient selection and adherence to recommended dosing to minimize the risk of gadolinium release. The formulation of OptiMARK®, with the inclusion of calcium this compound sodium, represents a strategy to enhance the in vivo stability of the complex. A thorough understanding of the chemistry of this compound and its interaction with gadolinium is essential for the continued development of safer and more effective MRI contrast agents.

References

- 1. Gadolinium-Based Contrast Agents: Updates and Answers to Typical Questions Regarding Gadolinium Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gadothis compound: Gd-DTPA-BMEA - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. OptiMARK (Gadothis compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. radiopaedia.org [radiopaedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical Safety Profiles of Gadolinium-Based Extracellular Contrast Agents and Nephrogenic Systemic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Zinc transmetallation and gadolinium retention after MR imaging: case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transmetallation of Gd-DTPA by Fe3+, Cu2+ and Zn2+ in water: batch experiments and coagulation-flocculation simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Versetamide (CAS Number: 129009-83-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versetamide, an acyclic, non-ionic chelating agent, plays a pivotal role in the field of diagnostic imaging. This technical guide provides a comprehensive overview of this compound, focusing on its core function as the ligand in the gadolinium-based contrast agent (GBCA) Gadothis compound (marketed as OptiMARK™). This document details the chemical and physical properties of this compound, the mechanism of action of Gadothis compound, and extensive pharmacokinetic data. Furthermore, it outlines the experimental protocols for the synthesis of this compound, the formulation of Gadothis compound injection, and the quality control assays essential for its characterization and release. Visual diagrams are provided to illustrate the synthesis workflow and the fundamental chelation process.

Introduction

This compound, with the CAS number 129009-83-2, is a derivative of diethylenetriamine pentaacetic acid (DTPA).[1] Its primary and sole application in the pharmaceutical industry is as a chelating agent for the paramagnetic gadolinium (Gd³⁺) ion.[2][3] The resulting complex, Gadothis compound, is a gadolinium-based contrast agent (GBCA) used to enhance the quality of magnetic resonance imaging (MRI) scans.[2][3] Free gadolinium ions are highly toxic; this compound forms a stable complex with Gd³⁺, enabling its safe administration to patients for diagnostic purposes.[3] Gadothis compound is indicated for use in MRI of the central nervous system and the liver to facilitate the visualization of lesions with abnormal vascularity.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 129009-83-2 | [1] |

| Molecular Formula | C₂₀H₃₇N₅O₁₀ | [1] |

| Molecular Weight | 507.54 g/mol | [1] |

| IUPAC Name | 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | [1] |

Mechanism of Action of Gadothis compound

The clinical utility of this compound is realized through its complex with gadolinium, Gadothis compound. Gadothis compound is a paramagnetic agent that, when placed in a magnetic field, develops a magnetic moment.[4] This large magnetic moment enhances the relaxation rates of water protons in its vicinity, primarily by shortening the T1 relaxation time.[4] This leads to an increase in signal intensity (brightness) in T1-weighted MRI images, thereby improving the contrast between normal and pathological tissues.[4] Gadothis compound distributes in the extracellular fluid and does not cross the intact blood-brain barrier.[3]

Quantitative Data: Pharmacokinetics of Gadothis compound

The pharmacokinetic profile of intravenously administered Gadothis compound has been well-characterized. The data conforms to a two-compartment open model.[4]

Table 2: Pharmacokinetic Parameters of Gadothis compound in Healthy Subjects.[4]

| Parameter | Mean ± SD |

| Distribution Half-life (t½α) | 13.3 ± 6.8 minutes |

| Elimination Half-life (t½β) | 103.6 ± 19.5 minutes |

| Volume of Distribution at Steady State (Vdss) | 162 ± 25 mL/kg |

| Renal Clearance | 69 ± 15.4 mL/hr/kg |

| Plasma Clearance | 72 ± 16.3 mL/hr/kg |

Table 3: Elimination of Gadothis compound.[2][4]

| Elimination Route/Method | Percentage of Dose Eliminated | Timeframe |

| Urinary Excretion | 95.5 ± 17.4% | 24 hours |

| Hemodialysis (Session 1) | 70% | 2 hours post-injection |

| Hemodialysis (Session 2) | 93% | 48 hours post-injection |

| Hemodialysis (Session 3) | 98% | 120 hours post-injection |

Experimental Protocols

Synthesis of this compound (DTPA-BMEA)

The synthesis of this compound (diethylenetriamine pentaacetic acid bismethoxyethylamide or DTPA-BMEA) involves the reaction of DTPA-bisanhydride with 2-methoxyethylamine.[5]

Materials:

-

DTPA-bisanhydride

-

2-methoxyethylamine

Procedure:

-

React DTPA-bisanhydride with 2-methoxyethylamine.

-

Maintain the reaction temperature at 50°C for 4 hours.[5]

-

The resulting product is this compound (DTPA-BMEA). The reported yield for this reaction is 93.5%.[5]

Preparation of Gadothis compound Injection

Gadothis compound is formed by reacting this compound with gadolinium(III) oxide.[5] The final injection is a sterile, aqueous solution.[6]

Materials:

-

This compound (DTPA-BMEA)

-

Gadolinium(III) oxide

-

Calcium this compound sodium

-

Calcium chloride dihydrate

-

Water for Injection

-

Sodium hydroxide and/or hydrochloric acid for pH adjustment

Procedure:

-

React this compound with gadolinium(III) oxide at 60-65°C for 3 hours to produce Gadothis compound.[5] The reported final yield is 80.7%.[5]

-

Prepare a sterile, nonpyrogenic, clear, and colorless to pale yellow aqueous solution containing:

-

Use water for injection as the solvent.[6]

-

Adjust the pH of the final solution to 5.5-7.5 using sodium hydroxide and/or hydrochloric acid.[6]

Quality Control Assays for Gadothis compound

The following assays are based on the USP monograph for Gadothis compound.[7]

5.3.1. Assay for Gadothis compound

-

Mobile phase: Dissolve 1.5 g of boric acid in approximately 950 mL of water. Adjust the pH to 6.8 with ammonium hydroxide, add 15 mL of acetonitrile, and dilute with water to 1000 mL. Filter and degas the solution.[7]

-

Standard preparations: Prepare solutions of USP Gadothis compound RS in the Mobile phase at known concentrations of about 0.8, 1.0, and 1.2 mg/mL.[7]

-

Assay preparation: Accurately weigh about 100 mg of Gadothis compound, dissolve in and dilute with the Mobile phase to 100 mL.[7]

-

Chromatographic system: A liquid chromatograph equipped with a 205-nm detector and a 4.6-mm × 250-mm column containing 5-µm packing L1. Maintain the column temperature at approximately 50°C with a flow rate of about 1 mL per minute.[7]

-

Procedure: Chromatograph the Standard preparations and the Assay preparation, and record the peak responses. Plot the responses of the Standard preparations versus concentration and determine the concentration of the Assay preparation from the standard curve.[7]

5.3.2. Lanthanide Selectivity Test

-

Reagent: Prepare a 1.5 × 10⁻⁴ M arsenazo (III) solution by dissolving 30 mg of arsenazo (III) and 160 mg of urea in 100 mL of water, adding 1.6 mL of nitric acid, and diluting with water to 250 mL.[7]

-

Procedure: Add 10 mg of Gadothis compound to 1.0 mL of the arsenazo (III) solution and mix. A color change from wine-red to green-blue indicates the presence of gadolinium.[7]

5.3.3. Limit of Free 2-Methoxyethylamine

-

o-Phthalaldehyde reagent: Dissolve 25 mg of o-phthalaldehyde in 0.75 mL of methanol, add 25 mL of 0.4 M Borate buffer (pH 10.0) and 25 µL of 2-mercaptoethanol.[7]

-

Standard solutions: Prepare aqueous solutions of 2-methoxyethylamine at known concentrations of about 1, 20, and 50 µg/mL. Derivatize by adding an equal volume of the o-Phthalaldehyde reagent immediately before injection.[7]

-

Test solution: Dissolve about 250 mg of Gadothis compound in water to a final volume of 5 mL.[7]

-

Procedure: Analyze by a suitable chromatographic method.[7]

Visualizations

Caption: Workflow for the synthesis of this compound and formulation of Gadothis compound injection.

Caption: Chelation of the gadolinium ion (Gd³⁺) by this compound to form the stable Gadothis compound complex.

References

- 1. This compound | C20H37N5O10 | CID 60806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OptiMARK (Gadothis compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Gadothis compound | C20H34GdN5O10 | CID 444013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Gadothis compound: Gd-DTPA-BMEA - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. uspbpep.com [uspbpep.com]

Versetamide Ligand: A Technical Guide to its Physicochemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of the Versetamide ligand. This compound is a crucial component in the formulation of certain diagnostic imaging agents, where its primary role is to act as a chelating agent. This document outlines its chemical properties, provides detailed experimental methodologies for its synthesis and characterization, and visualizes key related processes.

Core Physicochemical Characteristics

This compound, an acyclic, linear polyaminopolycarboxylic acid, is designed for high-affinity binding to metal ions. Its structure incorporates multiple donor atoms (nitrogens and oxygens) that coordinate with a central metal ion, forming a stable complex. This chelation is fundamental to its application in medicine, particularly in the context of gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI). In this application, this compound sequesters the toxic gadolinium ion (Gd³⁺), rendering it safe for administration while preserving its paramagnetic properties essential for contrast enhancement in MRI.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the this compound ligand.

| Property | Value | Source |

| IUPAC Name | 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | PubChem |

| Molecular Formula | C₂₀H₃₇N₅O₁₀ | PubChem |

| Molecular Weight | 507.5 g/mol | PubChem |

| Canonical SMILES | COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O | PubChem |

| InChI Key | AXFGWXLCWCNPHP-UHFFFAOYSA-N | PubChem |

| CAS Number | 129009-83-2 | PubChem |

| XLogP3-AA (Computed) | -4.4 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 21 | PubChem |

| Exact Mass | 507.25404239 | PubChem |

| Monoisotopic Mass | 507.25404239 | PubChem |

| Topological Polar Surface Area | 224 Ų | PubChem |

| Heavy Atom Count | 35 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 769 | PubChem |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the this compound ligand.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of diethylenetriaminepentaacetic dianhydride (DTPA-bisanhydride) with 2-methoxyethylamine.[2] While a specific, detailed protocol for this compound is not publicly available, the following is a representative procedure based on similar syntheses of DTPA-bisamides.[3]

Materials:

-

Diethylenetriaminepentaacetic dianhydride (DTPA-bisanhydride)

-

2-Methoxyethylamine

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Nitrogen gas atmosphere

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve DTPA-bisanhydride (1 equivalent) in anhydrous DMF.

-

In a separate flask, dissolve 2-methoxyethylamine (2.2 equivalents) in anhydrous DMF.

-

Slowly add the 2-methoxyethylamine solution to the stirring solution of DTPA-bisanhydride at room temperature.

-

Use triethylamine to adjust the pH of the reaction mixture to approximately 8-9.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure (vacuum).

-

Redissolve the resulting residue in a minimal amount of a suitable solvent (e.g., ethanol).

-

Precipitate the product by adding an excess of diethyl ether.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Characterization of this compound: Determination of Metal Ion Stability Constant

The stability constant (log K) of the this compound-gadolinium complex is a critical parameter that quantifies the strength of the chelation. A high stability constant is essential to prevent the release of toxic free Gd³⁺ ions in vivo. Potentiometric titration is a standard method for determining these constants.[2][4]

Materials:

-

This compound ligand

-

Gadolinium(III) chloride (GdCl₃) solution of known concentration

-

Standardized potassium hydroxide (KOH) solution (carbonate-free)

-

Potassium nitrate (KNO₃) for maintaining constant ionic strength

-

Deionized, degassed water

-

pH electrode and potentiometer

-

Temperature-controlled titration vessel

-

Nitrogen gas supply

Procedure:

-

Prepare a solution of the this compound ligand of known concentration in deionized, degassed water with a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

-

Prepare a solution of GdCl₃ of known concentration.

-

In a temperature-controlled vessel (e.g., at 25°C), mix known volumes of the this compound solution and the GdCl₃ solution. Typically, a 1:1 molar ratio is used.

-

Purge the solution with nitrogen gas to exclude carbon dioxide.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with a standardized KOH solution, recording the pH value after each addition of the titrant.

-

Continue the titration until a significant change in pH is observed, indicating the neutralization of all acidic protons.

-

The titration data (pH versus volume of KOH added) is then processed using a suitable computer program (e.g., SUPERQUAD) to calculate the protonation constants of the ligand and the stability constant of the Gd³⁺-Versetamide complex.[4]

Visualizations

The following diagrams illustrate the structure of this compound, the concept of chelation, and a general experimental workflow for the development of a chelating agent for MRI applications.

Caption: 2D structure of the this compound ligand.

Caption: Conceptual diagram of this compound chelating a Gadolinium ion.

Caption: A generalized experimental workflow for developing a chelating agent.

References

An In-depth Technical Guide to the Coordination Chemistry of Versetamide with Gadolinium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versetamide, a linear, non-ionic chelating agent, forms a coordination complex with the paramagnetic gadolinium(III) ion to create gadothis compound. This complex has been utilized as a contrast agent in Magnetic Resonance Imaging (MRI) to enhance the visibility of internal body structures. This technical guide provides a comprehensive overview of the core principles of this compound's coordination chemistry with gadolinium, focusing on its synthesis, stability, and relaxivity. It is important to note that gadothis compound (marketed as OptiMARK™) has been discontinued, a decision that underscores the ongoing evolution and safety considerations within the field of gadolinium-based contrast agents (GBCAs)[1].

This compound and its Gadolinium Complex: Structural Properties

This compound is chemically known as N,N-Bis[2-[[(2-methoxyethyl)amino]carbonylmethyl]amino]ethyl]glycine and is a derivative of diethylenetriaminepentaacetic acid (DTPA). The gadolinium(III) ion is coordinated to the three tertiary amino groups and the carboxylate groups of the this compound ligand.[2]

Data Presentation: Physicochemical Properties of Gadothis compound

The stability and relaxivity of gadolinium complexes are critical parameters that determine their efficacy and safety as MRI contrast agents.

Stability of Gadothis compound

The stability of a gadolinium chelate is a measure of its ability to retain the gadolinium ion and prevent its release in vivo, as free Gd(III) is toxic. Stability is characterized by both thermodynamic and kinetic parameters. Gadothis compound is classified as a linear, non-ionic GBCA, a group known to have lower stability compared to macrocyclic agents.[2][3]

| Parameter | Value | Medium | Notes |

| Thermodynamic Stability | |||

| Conditional Stability Constant (log Kcond) | ~4–6 | Human Serum | This value was calculated from kinetic dissociation/association models and is significantly lower than that of macrocyclic agents, indicating a higher propensity for dissociation under physiological conditions.[4][5] |

| Kinetic Stability | |||

| Classification | Low | As a linear chelate, gadothis compound has a faster dissociation rate compared to macrocyclic agents. The dissociation half-life is a key indicator of kinetic stability. While a specific value for gadothis compound is not readily available, linear agents in general have significantly shorter dissociation half-lives than macrocyclic agents. |

Relaxivity of Gadothis compound

Relaxivity (r₁) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time of water protons, which leads to signal enhancement in T1-weighted MR images. It is dependent on the magnetic field strength and the medium.

| Magnetic Field Strength | T1 Relaxivity (r₁) (s⁻¹mM⁻¹) | Medium | Reference |

| 1.5 T | 4.4 ± 0.2 | Human Whole Blood (37°C) | Shen Y, et al. (2015)[6] |

| 1.5 T | 4.4–5.0 | Not specified | Radiopaedia.org[7] |

| 3 T | 4.2 ± 0.2 | Human Whole Blood (37°C) | Shen Y, et al. (2015)[6] |

| 7 T | 4.3 ± 0.2 | Human Whole Blood (37°C) | Shen Y, et al. (2015)[6] |

Experimental Protocols

Synthesis of Gadothis compound

The synthesis of gadothis compound involves a two-step process: the synthesis of the this compound ligand (DTPA-BMEA) followed by chelation with gadolinium.

Step 1: Synthesis of this compound (DTPA-BMEA)

-

Reaction Setup: Diethylenetriaminepentaacetic acid bisanhydride (DTPA-bisanhydride) is reacted with 2-methoxyethylamine.

-

Procedure: The reaction is typically carried out at 50°C for 4 hours.

-

Yield: This process has been reported to yield approximately 93.5% of the DTPA-BMEA ligand.[8]

Step 2: Chelation with Gadolinium

-

Reaction Setup: The synthesized DTPA-BMEA is reacted with gadolinium(III) oxide.

-

Procedure: The reaction is conducted at a temperature of 60-65°C for 3 hours.[8]

-

Purification: The final product, gadothis compound, is then purified.

-

Final Yield: The overall yield for the chelation step has been reported to be around 80.7%.[8]

Measurement of Thermodynamic Stability (Potentiometric Titration)

Potentiometric titration is a standard method to determine the stability constants of metal complexes.

-

Solution Preparation: Prepare solutions of the this compound ligand, gadolinium(III) chloride, and a standardized base (e.g., NaOH) of known concentrations in a suitable ionic medium (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Titrate a solution containing the this compound ligand and gadolinium(III) chloride with the standardized base.

-

Data Acquisition: Record the pH of the solution after each addition of the base.

-

Data Analysis: The titration data is then analyzed using a suitable computer program (e.g., SUPERQUAD) to calculate the protonation constants of the ligand and the stability constant (log K) of the gadolinium-versetamide complex. The program refines the stability constants by minimizing the difference between the experimental and calculated pH values.[9][10]

Measurement of Relaxivity

The relaxivity of a contrast agent is determined by measuring the relaxation rates of water protons in solutions of varying contrast agent concentrations.

-

Phantom Preparation: Prepare a series of phantoms containing known concentrations of gadothis compound in the desired medium (e.g., water, human plasma, or whole blood). A blank sample with no contrast agent should also be prepared.

-

MRI Acquisition: Place the phantoms in an MRI scanner. To measure T1 relaxivity, an inversion recovery sequence is typically used with a range of inversion times (TI).

-

Image Analysis: For each phantom, measure the signal intensity at each inversion time.

-

T1 Calculation: Fit the signal intensity versus inversion time data to the inversion recovery signal equation to determine the T1 relaxation time for each concentration. The relaxation rate (R1) is the reciprocal of the T1 time (R1 = 1/T1).

-

Relaxivity Calculation: Plot the relaxation rate (R1) as a function of the gadothis compound concentration. The slope of the resulting linear regression line is the T1 relaxivity (r1).[6][11][12][13]

Discussion of Signaling Pathways and Logical Relationships

As an extracellular fluid contrast agent, gadothis compound does not typically interact with specific signaling pathways in the same way a targeted molecular imaging agent would. Its primary mechanism of action is the physical alteration of the magnetic properties of surrounding water molecules. The logical relationship of its function is a direct consequence of its physicochemical properties.

The key logical relationship is that between the stability of the gadolinium-versetamide complex and its potential for in vivo toxicity. Lower stability, as is characteristic of linear, non-ionic agents like gadothis compound, increases the likelihood of gadolinium release. This free gadolinium can then interact with endogenous ions and biological macromolecules, potentially leading to adverse effects such as Nephrogenic Systemic Fibrosis (NSF), particularly in patients with renal impairment.

Conclusion

The coordination chemistry of this compound with gadolinium results in a linear, non-ionic complex with moderate relaxivity but comparatively low stability. This lower stability is a key characteristic of this class of contrast agents and has been a factor in the safety concerns that have led to the discontinuation of some linear GBCAs, including gadothis compound. Understanding the principles of stability and relaxivity, and the methods by which they are measured, is crucial for the development of safer and more effective MRI contrast agents. The protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field of diagnostic imaging and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The impact of excess ligand on the retention of nonionic, linear gadolinium-based contrast agents in patients with various levels of renal dysfunction: a review and simulation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appliedradiology.com [appliedradiology.com]

- 4. Gadoxetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The stability of gadolinium-based contrast agents in human serum: A reanalysis of literature data and association with clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. radiopaedia.org [radiopaedia.org]

- 8. Gadothis compound: Gd-DTPA-BMEA - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of Novel Amide-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available scientific data could be found for a compound named "Versetamide." This guide therefore provides a comprehensive framework for determining and presenting the solubility of a novel amide-containing compound, referred to herein as "Amide-X," based on established principles and methodologies in pharmaceutical sciences.

Introduction: The Critical Role of Solubility for Amide-Containing Drug Candidates

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1][2] For amide-containing compounds, which are prevalent in modern pharmaceuticals, understanding solubility is particularly crucial. The amide functional group, with its ability to act as both a hydrogen bond donor and acceptor, can lead to complex solubility profiles.[3][4][5] However, strong intermolecular hydrogen bonding in the solid state can also result in high melting points and poor solubility.[3]

Early and accurate determination of solubility in various solvents is therefore a cornerstone of the preformulation phase of drug development.[6][7] This data informs crucial decisions regarding formulation strategies, potential delivery systems, and the prediction of in-vivo performance.[8] This guide outlines the standardized methodologies for determining the solubility of a novel amide-containing compound, provides a template for data presentation, and illustrates the associated workflows.

Data Presentation: Summarizing Solubility Data

Clear and concise presentation of solubility data is essential for comparative analysis and decision-making. The following table provides a standardized format for reporting the solubility of a hypothetical novel compound, "Amide-X."

Table 1: Solubility Profile of Amide-X

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method | Notes |

| Purified Water | 25 ± 1 | 6.8 | 0.05 | Shake-Flask | Poorly soluble |

| Purified Water | 37 ± 1 | 7.0 | 0.08 | Shake-Flask | Increased solubility at body temp. |

| 0.1 N HCl | 37 ± 1 | 1.2 | 15.2 | Shake-Flask | Indicates basic ionizable group |

| Phosphate Buffer | 37 ± 1 | 4.5 | 1.5 | Shake-Flask | pH-dependent solubility |

| Phosphate Buffer | 37 ± 1 | 6.8 | 0.1 | Shake-Flask | Lowest solubility in this range |

| Ethanol | 25 ± 1 | N/A | 25.0 | Shake-Flask | Freely soluble |

| Propylene Glycol | 25 ± 1 | N/A | 50.8 | Shake-Flask | Very soluble |

| Simulated Gastric Fluid (w/o pepsin) | 37 ± 1 | 1.2 | 14.9 | Shake-Flask | Relevant for oral administration |

| Simulated Intestinal Fluid (w/o pancreatin) | 37 ± 1 | 6.8 | 0.12 | Shake-Flask | Relevant for intestinal absorption |

Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining equilibrium or thermodynamic solubility is the Shake-Flask method, as recommended by regulatory bodies like the ICH and organizations such as the USP.[1][8][9][10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid drug.[7][11]

The Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a specific solvent system.

Materials:

-

Novel compound ("Amide-X") powder

-

Calibrated analytical balance

-

Selection of solvents (e.g., water, pH buffers, organic solvents)

-

Small volume glass vials with screw caps

-

Shaker or agitator set to a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Validated analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

-

pH meter

Procedure:

-

Preparation: Add an excess amount of Amide-X powder to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[1]

-

Equilibration: Seal the vials and place them in a shaker/agitator at a constant temperature (e.g., 37 ± 1°C for biorelevant studies) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8][12][13][14][15] The time required to reach equilibrium should be established by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Then, separate the solid phase from the liquid phase, typically by centrifugation.[8]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Determine the concentration of Amide-X in the diluted sample using a validated analytical method, such as HPLC.

-

pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured after the experiment to ensure it has not shifted significantly.[14][15]

Visualization of Workflows and Logic

Diagrams are essential for visualizing experimental processes and the logical frameworks that guide drug development decisions.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Caption: Decision tree for Biopharmaceutics Classification System (BCS) assessment.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Solubility Measurements | USP-NF [uspnf.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. admescope.com [admescope.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

Versetamide and its Analogues: A Technical Guide to Metal Chelation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Versetamide, a derivative of the well-established chelating agent Diethylenetriaminepentaacetic acid (DTPA), and its conceptual analogues represent a class of compounds with significant potential for metal chelation applications in therapeutic and diagnostic fields. This technical guide provides a comprehensive overview of the core principles governing their function, drawing heavily on the extensive data available for DTPA as a foundational analogue. While specific quantitative data for this compound is limited in publicly accessible literature, this document outlines the established methodologies for synthesis, characterization, and evaluation of such chelators. It serves as a robust resource for researchers and drug development professionals interested in the design and application of novel polydentate aminocarboxylate chelating agents for metal decorporation and other therapeutic strategies.

Introduction to this compound and its Structural Context

This compound, chemically known as N,N-Bis[2-[(carboxymethyl)[[(2-methoxyethyl)carbamoyl]methyl]amino]ethyl]glycine, is a complex organic molecule belonging to the family of polyaminocarboxylic acids. Its structural backbone is closely related to Diethylenetriaminepentaacetic acid (DTPA), a widely recognized and utilized chelating agent in medicine. The core structure of this compound features a diethylenetriamine backbone with multiple carboxymethyl and amide-linked functional groups that can effectively coordinate with metal ions.

The presence of both carboxylate and amide functionalities suggests a multi-modal binding capacity, potentially influencing the stability, selectivity, and pharmacokinetic properties of its metal complexes. Understanding the structure of this compound within the broader context of DTPA and its analogues is crucial for predicting its chelation behavior and designing novel derivatives with tailored properties for specific metal ions.

The Foundational Analogue: Diethylenetriaminepentaacetic Acid (DTPA)

Given the limited specific data on this compound, a thorough understanding of its parent analogue, DTPA, is essential. DTPA is a pentadentate ligand, meaning it can form up to five coordinate bonds with a single metal ion, creating a highly stable chelate complex. This strong binding affinity is the basis for its clinical use in the decorporation of heavy metals and radionuclides.[1][2][3][4][5][6]

Metal Chelation Properties of DTPA

The efficacy of a chelating agent is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-ligand complex. Higher log K values indicate a more stable complex. DTPA exhibits high stability constants for a wide range of metal ions, making it an effective broad-spectrum chelator.

Table 1: Stability Constants (log K) of DTPA with Various Metal Ions

| Metal Ion | Log K Value |

| Fe(III) | 28.6 |

| Cu(II) | 21.5 |

| Ni(II) | 20.3 |

| Pb(II) | 18.8 |

| Zn(II) | 18.3 |

| Cd(II) | 19.0 |

| Mn(II) | 15.6 |

| Ca(II) | 10.9 |

| Mg(II) | 9.3 |

Note: These values are approximate and can vary with experimental conditions such as pH and ionic strength.

The high stability of these complexes is a direct result of the "chelate effect," where the multidentate nature of the ligand leads to a more favorable entropy change upon complexation compared to monodentate ligands.

Figure 1: General mechanism of metal chelation by a polydentate ligand.

Synthesis and Characterization of this compound Analogues

The synthesis of this compound and its analogues typically involves multi-step organic chemistry procedures. While a specific, detailed protocol for this compound is not publicly available, the synthesis of similar DTPA-bis(amide) derivatives provides a general framework.[1][2][3]

General Synthetic Strategy

A common approach involves the modification of the DTPA backbone. This can be achieved by first protecting the carboxylic acid groups, followed by activation and subsequent reaction with an appropriate amine to form the amide linkages.

Figure 2: A generalized workflow for the synthesis of DTPA-amide analogues.

Characterization Techniques

The structural integrity and purity of the synthesized chelators and their metal complexes are confirmed using a variety of analytical techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the chemical structure and purity of the ligand. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the ligand and its metal complexes. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of amide bond formation. |

| Elemental Analysis | Determination of the elemental composition of the synthesized compounds. |

| X-ray Crystallography | Definitive determination of the three-dimensional structure of the metal-chelate complex. |

Experimental Protocols for Evaluating Metal Chelation

The determination of metal binding affinity and stability is crucial for assessing the potential of a chelating agent. Several well-established experimental methods are employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. The protocol involves the following steps:

-

Solution Preparation : Prepare solutions of the chelating agent, the metal salt of interest, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable ionic medium to maintain constant ionic strength.

-

Calibration : Calibrate the pH electrode using standard buffer solutions.

-

Titration : Titrate a solution containing the chelating agent and the metal ion with the standardized base. Record the pH change as a function of the volume of base added.

-

Data Analysis : The titration data is then analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Spectrophotometric Methods

UV-Vis spectrophotometry can be used to determine stability constants, particularly when the formation of the metal complex results in a change in the absorbance spectrum.[7]

-

Wavelength Selection : Identify the wavelength of maximum absorbance difference between the free ligand and the metal-ligand complex.

-

Job's Method (Method of Continuous Variation) : Prepare a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The stoichiometry of the complex corresponds to the mole fraction at which the absorbance is maximal.

-

Mole-Ratio Method : Prepare a series of solutions where the concentration of one component (e.g., the metal) is held constant while the concentration of the other (the ligand) is varied. The absorbance is plotted against the molar ratio of ligand to metal to determine the stoichiometry and stability constant.

Figure 3: Experimental workflow for determining metal chelation efficacy.

In Vivo and In Vitro Considerations

The ultimate utility of a chelating agent for therapeutic purposes depends on its behavior in biological systems.

In Vitro Studies

-

Cell Culture Models : Assess the cytotoxicity of the chelator and its metal complexes on relevant cell lines. Evaluate the ability of the chelator to remove metals from cells pre-loaded with a specific metal ion.

-

Serum Stability : Investigate the stability of the metal-chelate complex in human serum to predict its behavior in the bloodstream.

In Vivo Studies

-

Animal Models : Administer the chelating agent to animal models of metal toxicity to evaluate its efficacy in promoting metal excretion (decorporation) and reducing organ metal burden.[6][8]

-

Pharmacokinetics : Study the absorption, distribution, metabolism, and excretion (ADME) of the chelator and its metal complexes to understand its in vivo fate.

Potential Applications and Future Directions

This compound and its analogues, as derivatives of DTPA, hold promise for a variety of applications:

-

Heavy Metal and Radionuclide Decorporation : The primary application is in the treatment of poisoning by toxic heavy metals and for the removal of internally deposited radionuclides.[6][8]

-

MRI Contrast Agents : Gadolinium complexes of DTPA analogues are widely used as contrast agents in magnetic resonance imaging (MRI). Gadothis compound, which is a gadolinium complex of this compound, is used for this purpose.[9]

-

Radiopharmaceutical Development : Bifunctional chelators based on the this compound scaffold can be conjugated to targeting molecules (e.g., antibodies, peptides) for the delivery of diagnostic or therapeutic radioisotopes to specific tissues or tumors.[1][2]

Future research should focus on the synthesis and rigorous evaluation of this compound and a library of its analogues to establish a clear structure-activity relationship. This would involve the systematic determination of stability constants for a range of metal ions, detailed pharmacokinetic studies, and efficacy testing in relevant disease models. The potential connection to dextroamphetamine, if any, warrants further investigation to explore possibilities of targeted delivery or synergistic therapeutic effects.

Conclusion

This compound and its analogues represent a promising class of chelating agents with a strong foundation in the well-understood chemistry of DTPA. While specific data on this compound is sparse, this technical guide provides a comprehensive framework for researchers and drug development professionals to approach the synthesis, characterization, and evaluation of these compounds. By leveraging the established principles and methodologies outlined herein, the scientific community can further explore the potential of this class of chelators to address unmet needs in therapeutic and diagnostic medicine.

References

- 1. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the chelating agent DTPA on naturally accumulating metals in the body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Gadothis compound | C20H34GdN5O10 | CID 444013 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Conformational Analysis of Versetamide in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versetamide is a flexible, acyclic molecule whose conformational landscape in solution is critical to its function and potential applications in drug development.[1][2] Due to its significant number of rotatable bonds, this compound does not adopt a single, rigid conformation but rather exists as a dynamic ensemble of interconverting structures.[1] Understanding this conformational ensemble is paramount for elucidating its mechanism of action, optimizing its binding affinity to biological targets, and improving its pharmacokinetic properties. This technical guide provides a comprehensive overview of the integrated experimental and computational methodologies required for the in-depth conformational analysis of highly flexible molecules like this compound in a solution environment. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations, complemented by hypothetical data to illustrate the expected outcomes of such analyses.

Introduction: The Challenge of this compound's Flexibility

This compound, with the molecular formula C20H37N5O10, is an amino acid amide characterized by a linear chain with multiple amide bonds and ether linkages, affording it a high degree of conformational freedom.[1][3] This flexibility is a double-edged sword in drug design; while it can allow the molecule to adapt to various binding pockets, it also presents a significant challenge for detailed structural characterization. The inherent flexibility means that no single experimental technique can fully describe its solution behavior. Therefore, a multi-pronged approach, integrating experimental data with computational modeling, is essential to define the ensemble of conformations that this compound adopts in solution.

Methodologies for Conformational Analysis

A robust conformational analysis of this compound necessitates the combination of techniques that provide complementary information. NMR spectroscopy can yield distance and dihedral angle restraints, CD spectroscopy offers insights into the presence of secondary structure-like elements, and MD simulations provide a dynamic picture of the conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.[4][5] For flexible molecules like this compound, NMR provides time-averaged data that can be used to define the conformational ensemble. Key NMR experiments include:

-

1D ¹H NMR: To assess sample purity and obtain initial information on the chemical environment of protons.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, aiding in the assignment of spin systems.

-

2D TOCSY (Total Correlation Spectroscopy): To connect protons within the same spin system, facilitating the complete assignment of residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often preferred for flexible molecules as it can distinguish between direct and spin-diffusion-mediated NOEs.[6]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, providing information on connectivity and dihedral angles.[6]

-

J-coupling Analysis: The magnitude of ³J-coupling constants can be used to estimate dihedral angles via the Karplus equation.

The following table summarizes hypothetical NMR data that could be obtained for a fragment of this compound in aqueous solution.

| Proton (¹H) Assignment | Chemical Shift (ppm) | ³J(HN,Hα) (Hz) | Key NOE Contacts |

| Gly1 Hα | 3.98 | - | Ala2 NH |

| Ala2 NH | 8.15 | 7.5 | Gly1 Hα, Ala2 Hα |

| Ala2 Hα | 4.35 | 7.5 | Ala2 NH, Ala2 Hβ |

| Ala2 Hβ | 1.42 | - | Ala2 Hα |

| Val3 NH | 7.98 | 8.2 | Ala2 Hα, Val3 Hα |

| Val3 Hα | 4.12 | 8.2 | Val3 NH, Val3 Hβ |

| Val3 Hβ | 2.25 | - | Val3 Hα, Val3 Hγ |

-

Sample Preparation: Dissolve 1-5 mg of this compound in 500 µL of a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O). Add a known concentration of a reference standard (e.g., DSS or TMSP) for chemical shift referencing.

-

Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Typical 2D experiments (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) should be run at a constant temperature (e.g., 298 K). For NOESY/ROESY, a mixing time of 100-300 ms is typically used for flexible molecules.

-

Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign proton and carbon resonances using the combination of COSY, TOCSY, HSQC, and HMBC spectra. Integrate cross-peaks in the NOESY/ROESY spectra to obtain distance restraints. Measure ³J-coupling constants from high-resolution 1D or 2D spectra.

-

Structure Calculation: Use the experimental restraints (NOE-derived distances and J-coupling-derived dihedral angles) in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformations consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of molecules in solution.[7] For a flexible molecule like this compound, CD can indicate the presence of transient or partially folded structures.[8][9]

A hypothetical CD spectrum of this compound in aqueous buffer might show a negative band around 200 nm, characteristic of a disordered or random coil conformation. The presence of a weak positive band around 220 nm could suggest a propensity to form polyproline II (PPII)-type helices, which are common in flexible peptides.

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) | Interpretation |

| 198 | -8500 | Strong negative band, indicative of a random coil conformation. |

| 218 | +500 | Weak positive band, suggesting some local, ordered structure (e.g., PPII-type helix). |

-

Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final concentration for CD measurements should be in the range of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

-

Data Acquisition: Record CD spectra in the far-UV region (190-260 nm) using a spectropolarimeter. Use a quartz cuvette with a short path length (e.g., 1 mm). Acquire spectra at a controlled temperature (e.g., 298 K).

-

Data Processing and Analysis: Subtract the spectrum of the buffer from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity. Analyze the spectrum using deconvolution algorithms (e.g., CDSSTR, CONTIN) to estimate the percentage of different secondary structure elements.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of a molecule over time.[10][11] By solving Newton's equations of motion, MD simulations can reveal the dynamic nature of this compound's conformations and the transitions between them.

A 500 ns MD simulation of this compound in explicit water could reveal several distinct conformational clusters.

| Cluster | Population (%) | Average RMSD (Å) | Key Dihedral Angles (φ, ψ) |

| 1 | 45 | 1.2 | Extended |

| 2 | 30 | 1.8 | Turn-like |

| 3 | 15 | 2.5 | Compact/Globular |

| 4 | 10 | 3.1 | Other |

-

System Setup:

-

Ligand Parameterization: Generate a molecular topology and force field parameters for this compound using a suitable force field (e.g., CHARMM, AMBER, GROMOS). The CGenFF server can be used for CHARMM-compatible parameters.[12]

-